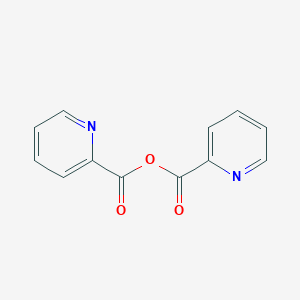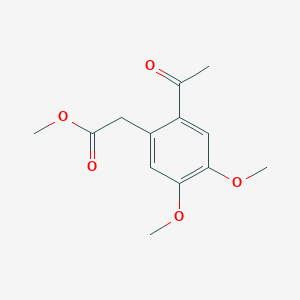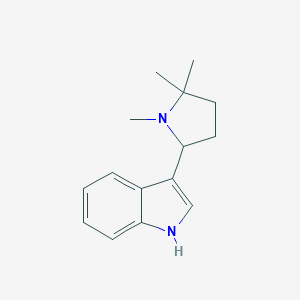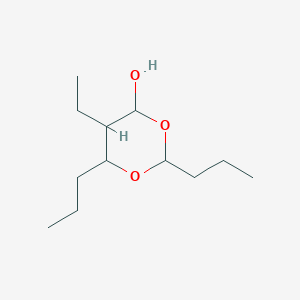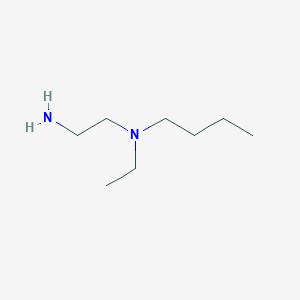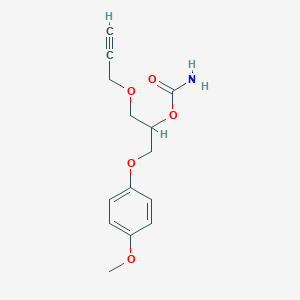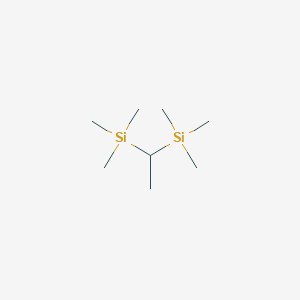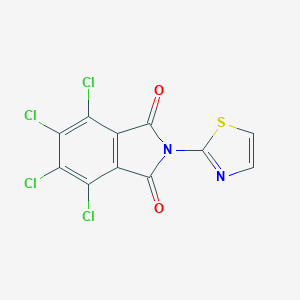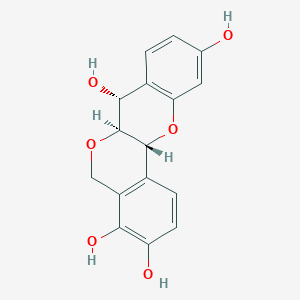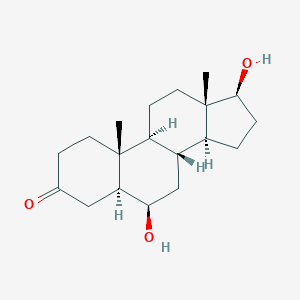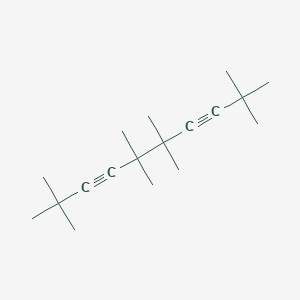
3,7-Decadiyne, 2,2,5,5,6,6,9,9-octamethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,7-Decadiyne, 2,2,5,5,6,6,9,9-octamethyl- is a chemical compound that has been of great interest to the scientific community due to its various applications in scientific research. This compound has been synthesized using different methods, and its mechanism of action has been studied extensively.
Mecanismo De Acción
The mechanism of action of 3,7-Decadiyne, 2,2,5,5,6,6,9,9-octamethyl- is not fully understood. However, studies have shown that this compound induces cell death in cancer cells by disrupting the mitochondrial membrane potential. This disruption leads to the release of cytochrome c, which triggers the apoptotic pathway.
Efectos Bioquímicos Y Fisiológicos
3,7-Decadiyne, 2,2,5,5,6,6,9,9-octamethyl- has been found to have various biochemical and physiological effects. In addition to its cytotoxic activity, this compound has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. This inhibition makes it a potential candidate for the treatment of Alzheimer's disease. Additionally, this compound has been found to have anti-inflammatory properties, which make it useful in the development of new anti-inflammatory drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3,7-Decadiyne, 2,2,5,5,6,6,9,9-octamethyl- in lab experiments is its potent cytotoxic activity against cancer cells. This makes it a useful tool for studying the mechanisms of cell death in cancer cells. However, one of the limitations of using this compound is its toxicity, which makes it difficult to work with in the lab.
Direcciones Futuras
There are several future directions for the study of 3,7-Decadiyne, 2,2,5,5,6,6,9,9-octamethyl-. One of the main directions is the development of new cancer treatments based on this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of Alzheimer's disease and other neurodegenerative disorders. Finally, there is a need for the development of new methods for synthesizing this compound that are more efficient and yield higher quantities.
Conclusion:
In conclusion, 3,7-Decadiyne, 2,2,5,5,6,6,9,9-octamethyl- is a chemical compound that has shown great potential in various scientific research applications. Its potent cytotoxic activity against cancer cells, antibacterial and antifungal properties, and anti-inflammatory effects make it a valuable tool in the development of new drugs. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases.
Métodos De Síntesis
The synthesis of 3,7-Decadiyne, 2,2,5,5,6,6,9,9-octamethyl- has been achieved using different methods. One of the most common methods is the Sonogashira coupling reaction, which involves the reaction of 3,7-decadiyne and 2,2,5,5,6,6,9,9-octamethyl-1,4-diodobenzene in the presence of a palladium catalyst. This method has been found to be efficient and yields the desired product in good yields.
Aplicaciones Científicas De Investigación
3,7-Decadiyne, 2,2,5,5,6,6,9,9-octamethyl- has been used in various scientific research applications. One of the most significant applications is in the field of cancer research. Studies have shown that this compound has potent cytotoxic activity against cancer cells, making it a potential candidate for cancer treatment. Additionally, this compound has been found to have antibacterial and antifungal properties, which make it useful in the development of new antibiotics.
Propiedades
Número CAS |
17553-35-4 |
|---|---|
Nombre del producto |
3,7-Decadiyne, 2,2,5,5,6,6,9,9-octamethyl- |
Fórmula molecular |
C18H30 |
Peso molecular |
246.4 g/mol |
Nombre IUPAC |
2,2,5,5,6,6,9,9-octamethyldeca-3,7-diyne |
InChI |
InChI=1S/C18H30/c1-15(2,3)11-13-17(7,8)18(9,10)14-12-16(4,5)6/h1-10H3 |
Clave InChI |
UHCGJNZAPRSTMY-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C#CC(C)(C)C(C)(C)C#CC(C)(C)C |
SMILES canónico |
CC(C)(C)C#CC(C)(C)C(C)(C)C#CC(C)(C)C |
Otros números CAS |
17553-35-4 |
Sinónimos |
2,2,5,5,6,6,9,9-Octamethyl-3,7-decadiyne |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



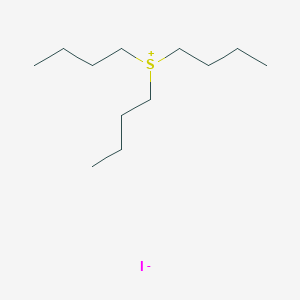
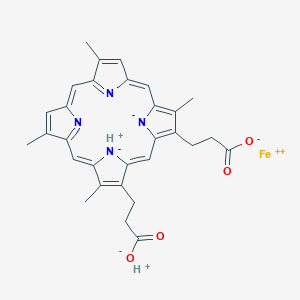

![Pyridazino[4,5-b]quinoxaline](/img/structure/B102560.png)
